

2-Chloro-3-hydroxyacrylaldehyde SDS safety data sheet

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Compound of Interest

Compound Name: 2-Chloro-3-hydroxyacrylaldehyde

Cat. No.: B13022278

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An In-Depth Technical Guide to **2-Chloro-3-hydroxyacrylaldehyde**: Safety, Physicochemical Profiling, and Synthetic Utility in Drug Development

Executive Summary

2-Chloro-3-hydroxyacrylaldehyde (commonly referred to as 2-chloromalonaldehyde) is a highly reactive, bifunctional C3-building block utilized extensively in the pharmaceutical and agrochemical industries[1]. Existing primarily in its enol tautomeric form due to stabilizing intramolecular hydrogen bonding and extended conjugation, this compound serves as the critical electrophilic scaffold in the synthesis of complex heterocycles, most notably the COX-2 inhibitor Etoricoxib[2].

This whitepaper provides drug development professionals and synthetic chemists with an authoritative framework for understanding the physicochemical dynamics of **2-chloro-3-hydroxyacrylaldehyde**, alongside field-proven, self-validating protocols for its safe handling, hazard mitigation, and synthetic application[3].

Physicochemical Profiling & Structural Dynamics

Understanding the structural behavior of **2-chloro-3-hydroxyacrylaldehyde** is paramount for predicting its reactivity. While formally a dialdehyde (2-chloropropanedial), the strong electron-withdrawing nature of the alpha-chlorine atom and the thermodynamic stability of the conjugated

-unsaturated system drive the equilibrium almost entirely toward the enol form (2-chloro-3-hydroxyprop-2-enal).

Table 1: Key Physicochemical Properties

Property	Value
IUPAC Name	2-Chloro-3-hydroxyprop-2-enal
Common Synonyms	2-Chloromalonaldehyde, Chloromalondialdehyde[4]
CAS Registry Number	36437-19-1 (Dialdehyde) / 50704-42-2 (Enol)[4] [5]
Molecular Formula	C ₃ H ₃ ClO ₂ [4]
Molecular Weight	106.51 g/mol [4]
Appearance	Brown to light yellow crystalline powder[3]
Melting Point	140–145 °C[3]

Safety Data Sheet (SDS) & Hazard Mitigation

As an electrophilic bifunctional reagent, **2-chloro-3-hydroxyacrylaldehyde** presents significant acute health hazards[3]. Its toxicity is mechanistically driven by its ability to act as a potent Michael acceptor and formylating agent. In biological systems, the electrophilic C1 and C3 carbons readily cross-link with nucleophilic primary amines (e.g., lysine residues in proteins) and nucleic acids, causing severe cellular toxicity and tissue irritation[6].

Table 2: GHS Hazard Classification & Mitigation Strategies

Hazard Class	H-Statement	Mitigation Strategy (P-Statement Context)
Acute Toxicity (Oral/Dermal/Inhalation)	H302, H312, H332	Handle exclusively in a certified fume hood (P271); wear impermeable nitrile gloves and a respirator (P280) [3][7].
Skin Corrosion/Irritation	H315	Wash thoroughly after handling (P264); remove contaminated clothing immediately to prevent prolonged dermal exposure[3].
Serious Eye Damage/Irritation	H319	Wear a face shield and safety goggles; if exposed, rinse cautiously with water for several minutes (P305+P351+P338)[3].
Specific Target Organ Toxicity	H335 (Respiratory)	Avoid breathing dust/vapours (P261); evacuate to fresh air immediately if inhaled (P304+P340)[3].

Self-Validating Quenching Protocol for Spills

Standard aqueous washing is insufficient for decontaminating spills due to the compound's stability and limited cold-water solubility.

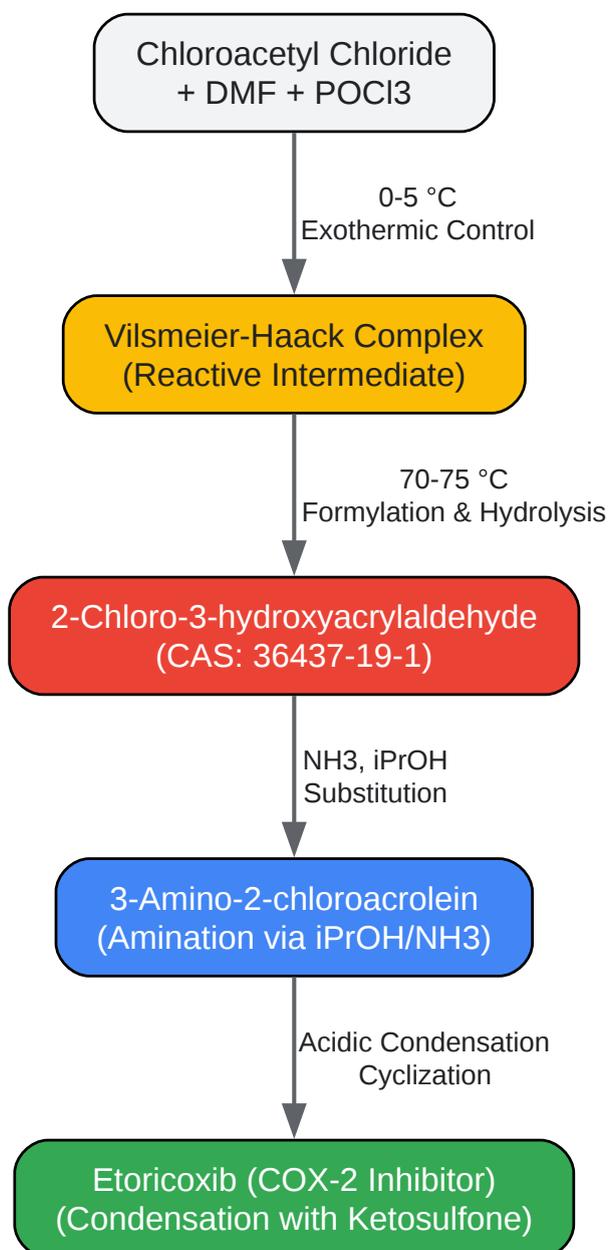
- The Protocol: Treat spills or unreacted reaction mixtures with a 10% w/v aqueous sodium bisulfite () solution.
- The Causality: Bisulfite acts as a strong, soft nucleophile, attacking the aldehyde moiety to form a highly water-soluble, non-volatile -hydroxy sulfonate adduct. This permanently neutralizes the electrophilic threat.

- **System Validation:** This protocol is self-validating. The user must monitor the physical state of the spill; the complete dissolution of the solid crystalline powder into the aqueous phase, coupled with the total cessation of the characteristic acrid aldehyde odor, confirms a successful quench. Secondary validation via TLC (using a 2,4-dinitrophenylhydrazine stain) can be utilized to definitively confirm the absence of the free aldehyde.

Synthetic Utility & Reaction Mechanisms

In pharmaceutical manufacturing, **2-chloro-3-hydroxyacrylaldehyde** is the premier reagent for constructing 5-chloropyrimidine and 5-chloropyridine scaffolds[8]. Its most prominent industrial application is in the synthesis of Etoricoxib, a highly selective COX-2 inhibitor[2][9].

The synthesis relies on the precise positioning of the alpha-chlorine atom. The malonaldehyde derivative first undergoes amination with ammonia and isopropyl alcohol to yield 3-amino-2-chloroacrolein[2]. This intermediate is subsequently condensed with a ketosulfone under acidic conditions to construct the central 5-chloropyridine ring of the API, perfectly positioning the halogen required for the drug's pharmacological binding affinity[2].



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Vilsmeier-Haack synthesis of **2-chloro-3-hydroxyacrylaldehyde** and its conversion to Etoricoxib.

Experimental Protocol: Vilsmeier-Haack Synthesis & Safe Isolation

The generation of **2-chloro-3-hydroxyacrylaldehyde** is typically achieved via a single-step Vilsmeier-Haack formylation of chloroacetyl chloride[10]. The following methodology outlines the critical parameters required for high-yield, safe synthesis.

Step 1: Vilsmeier Reagent Formation

- Action: Charge a dry, round-bottomed flask with N,N-dimethylformamide (DMF) and cool to 0–5 °C under an inert nitrogen atmosphere. Slowly add phosphorus oxychloride () dropwise over 2 hours[10].
- Causality: The reaction between DMF and to form the chloroiminium ion (Vilsmeier reagent) is violently exothermic. Strict temperature control at 0–5 °C is mandatory to prevent thermal runaway and the degradation of the highly reactive intermediate.

Step 2: Substrate Addition

- Action: While maintaining the temperature below 5 °C, add chloroacetyl chloride dropwise over 2 hours[10].
- Causality: Chloroacetyl chloride acts as the enolate equivalent in this reaction. Low temperatures prevent premature, uncontrolled polymerization of the substrate before it can fully coordinate with the Vilsmeier complex.

Step 3: Formylation and Cyclization

- Action: Allow the reaction mixture to naturally warm to 25–30 °C and stir for 3 hours. Subsequently, heat the mixture to 70–75 °C and maintain for 6 hours[10].
- Causality: The initial warming allows for the first formylation event. Heating to 70–75 °C provides the necessary activation energy for the second formylation and subsequent elimination steps required to construct the complete dialdehyde framework.

Step 4: Quenching and Isolation (Self-Validating Step)

- Action: Cool the mixture back to 0–5 °C. Carefully quench by adding a basifying agent (e.g., aqueous sodium carbonate) to form the water-soluble alkali salt of the product. Extract impurities with an organic solvent. Finally, break the alkali salt by adding a mineral acid until the pH drops below 3^[10].
- Validation: The protocol is visually self-validating. The successful formation and isolation of the product are confirmed when the acidification step triggers the immediate precipitation of a brown/light yellow crystalline solid (the free **2-chloro-3-hydroxyacrylaldehyde**) from the aqueous phase.

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